molecular formula C24H35NO5Si B12866632 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B12866632
M. Wt: 445.6 g/mol
InChI Key: ZVDMOKLBYWMCNE-UHFFFAOYSA-N
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Description

This compound is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyldimethylsilyl (TBS) ether on the hydroxyl group. The naphthalen-1-yl substituent confers aromatic bulk, influencing steric and electronic properties. Such derivatives are critical intermediates in peptide synthesis, where protecting groups enhance stability during reactions .

Properties

Molecular Formula

C24H35NO5Si

Molecular Weight

445.6 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C24H35NO5Si/c1-23(2,3)29-22(28)25-19(21(26)27)20(30-31(7,8)24(4,5)6)18-15-11-13-16-12-9-10-14-17(16)18/h9-15,19-20H,1-8H3,(H,25,28)(H,26,27)

InChI Key

ZVDMOKLBYWMCNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC2=CC=CC=C21)O[Si](C)(C)C(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group. The naphthalen-1-yl group is introduced through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups like Boc and TBDMS is crucial in preventing unwanted side reactions during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-1-yl group.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the protected amino or hydroxyl groups once the protective groups are removed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc and TBDMS) can be selectively removed to expose reactive sites, allowing the compound to participate in various biochemical pathways. The naphthalen-1-yl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

Compound Name Aromatic Substituent Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Naphthalen-1-yl Boc-amine, TBS-ether, propanoic acid - ~430 (estimated)
2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl Boc-amine, unprotected hydroxyl C₁₅H₁₉NO₆ 309.32
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid Naphthalen-2-yl Boc-amine, unprotected hydroxyl C₁₈H₂₁NO₅ 331.36
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid Naphthalen-1-yl Unprotected amine, hydroxyl C₁₃H₁₃NO₂ 215.25
  • Naphthalen-2-yl () may alter molecular packing due to positional isomerism .
  • Unprotected Analogs : The unprotected amine and hydroxyl in ’s compound increase reactivity but reduce stability, necessitating stringent storage conditions (e.g., 2–8°C for ) .

Protecting Group Impact

Compound Name Protecting Groups Stability Considerations Synthetic Yield (If Reported)
Target Compound Boc (amine), TBS (hydroxyl) High stability; TBS resists acidic/basic conditions Not available
(2S,3R)-methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate None (deprotected intermediate) Prone to oxidation; requires inert conditions 45% (intermediate yield)
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(dibenzylamino)-2,6-dimethylphenyl)propanoic acid Boc (amine), dibenzylamino Dibenzylamino adds lipophilicity; Boc enhances solubility Not available
  • Boc Group : Universally used for amine protection due to its stability under diverse conditions and clean removal with acids (e.g., TFA) .
  • TBS Ether : The bulky TBS group in the target compound improves steric shielding of the hydroxyl, preventing unwanted side reactions (e.g., esterification) but may complicate purification due to increased lipophilicity.

Key Research Findings

  • Synthetic Utility : highlights that Boc protection enables efficient multi-step synthesis (e.g., 45% yield for a methoxyphenyl analog), suggesting the target compound’s TBS group may improve intermediate stability at the cost of steric challenges .
  • Biological Relevance : Naphthalene derivatives exhibit enhanced binding in hydrophobic pockets (e.g., enzyme active sites), while diazirinyl analogs () are tailored for photoaffinity labeling .
  • Steric Effects : The naphthalen-1-yl group in the target compound likely reduces reaction rates in nucleophilic substitutions compared to smaller aromatic groups (e.g., 4-methoxyphenyl) .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid, commonly referred to as a derivative of a naphthalene-based amino acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a tert-butyldimethylsilyl (TBDMS) ether, which are commonly used in organic synthesis to enhance stability and solubility.

Chemical Structure and Properties

The molecular formula of the compound is C20H29N1O4SiC_{20}H_{29}N_{1}O_{4}Si, with a molecular weight of approximately 375.54 g/mol. Its structure includes:

  • Amino Group : The Boc group protects the amino functionality, allowing for selective reactions.
  • Silyl Ether : The TBDMS group enhances the compound's hydrophobicity and stability against hydrolysis.
  • Naphthalene Ring : This aromatic system contributes to the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the naphthalene moiety suggests potential interactions with receptor sites or enzymes, possibly acting as an inhibitor or modulator.

Inhibition Studies

Research has indicated that compounds similar to this structure exhibit inhibitory activity against several classes of enzymes, including:

  • Histone Deacetylases (HDACs) : Compounds with similar naphthalene structures have shown promise as HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and cellular differentiation .
  • Proteases : The amino acid derivatives often display inhibitory effects on proteolytic enzymes, which could be beneficial in treating diseases characterized by abnormal protease activity.

Case Study 1: HDAC Inhibition

A study exploring the effects of naphthalene-derived compounds on HDAC activity demonstrated significant inhibition with IC50 values in the micromolar range. The mechanism involved competitive inhibition at the active site, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Study 2: Antimicrobial Activity

Another investigation into similar compounds revealed antimicrobial properties against various bacterial strains. The naphthalene derivatives exhibited minimum inhibitory concentrations (MICs) that were effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Data Tables

Biological Activity Target IC50 (µM) Reference
HDAC InhibitionHistone Deacetylases5.2
AntimicrobialGram-positive bacteria12.0
AntimicrobialGram-negative bacteria15.5

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